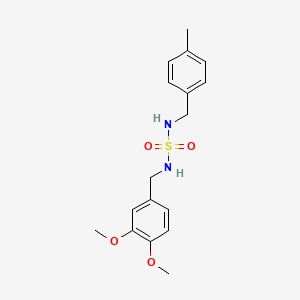

![molecular formula C11H7NO4 B3005698 4-Nitro-[2]naphthoic acid CAS No. 5773-65-9](/img/structure/B3005698.png)

4-Nitro-[2]naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

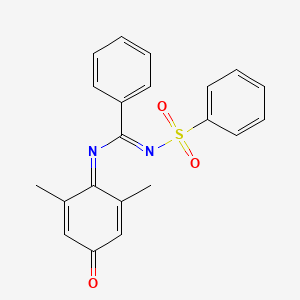

4-Nitro-2naphthoic acid is a derivative of naphthoic acid . It contains a total of 24 bonds . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Synthesis Analysis

The synthesis of nitroso derivatives of β-naphthol has been studied . The IR spectra of 3-hydroxy-4-nitroso-2-naphthoic acid suggest that stretching vibrations characteristic of C–O, aromatic C=C, and N=O groups and an intense C–N band appeared . Another study describes the ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives from 4-nitro-1,8-naphthalic anhydride and related amines .Molecular Structure Analysis

The molecular formula of 4-Nitro-2naphthoic acid is C11H7NO4 . The molecule contains a total of 24 bond(s); 17 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

The reactions involving arenediazonium salts are important in the context of 4-Nitro-2naphthoic acid . The acid reacts with the NaNO2 to form nitrous acid (HNO2), which then reacts with the arylamine to form the arenediazonium salt . Another study discusses the catalytic reduction of 4-nitrophenol by nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitro-2naphthoic acid are closely related to those of its derivatives. For example, 2-Naphthoic acid is oxidized to CO2 . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Applications De Recherche Scientifique

1. Excited State Proton Transfer (ESPT) Photophysics 4-Nitro-2naphthoic acid has been used in studies related to the excited state proton transfer (ESPT) photophysics . This compound, in ionic and nonionic micelles, has shown changed dynamics of ESPT photophysics . The study was conducted using time-resolved emission spectra (TRES) and time-resolved area normalized emission spectra (TRANES) .

Analytical Reagents for Metal Ions

Nitrosonaphthol derivatives, which can be synthesized from 4-Nitro-2naphthoic acid, have been used as analytical reagents to determine metal ions . In particular, these derivatives have been used to determine cobalt (II) ions . They can be immobilized on fibrous substrates for this purpose .

Environmental Pollution Studies

The derivatives of 4-Nitro-2naphthoic acid have also been used in studies related to environmental pollution . They have been used in the development of new, highly sensitive, and rapid methods for determining toxic metals .

Mécanisme D'action

Target of Action

The primary targets of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to interact with various biological targets . For instance, nitro-fatty acids, a class of bioactive lipids, can undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .

Mode of Action

The exact mode of action of 4-Nitro-2Nitro compounds generally exhibit their effects through the electrophilic properties of the nitro group . The nitro group can undergo rapid and reversible reactions with biological nucleophiles, leading to post-translational modifications of proteins . These modifications can regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to regulate a range of key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes . For instance, nitro-fatty acids are produced under conditions of inflammation and oxidative stress and play a protective role in a variety of metabolic diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitro-2The compound’s molecular weight is 21718 , which is within the range favorable for good bioavailabilitynaphthoic acid.

Result of Action

The specific molecular and cellular effects of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to mediate metabolic, anti-oxidative stress, anti-inflammatory, and other signaling actions . They play a protective role in a variety of metabolic diseases, which have been associated with anti-atherosclerosis, blood-pressure lowering, and are involved in the regulation of glycolipid metabolism and insulin resistance .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Nitro-2It is known that the compound is solid at room temperature and should be stored in a dry environment naphthoic acid.

Safety and Hazards

4-Nitro-2naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Orientations Futures

The future directions of research on 4-Nitro-2naphthoic acid could involve further exploration of its photophysics , as well as its potential applications in the synthesis of novel compounds . The development of an effective and selective chemosensor for CN− ions has become the need of the hour due to their hazardous impact on the environment and humans .

Propriétés

IUPAC Name |

4-nitronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKMHFGBHYAKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-[2]naphthoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

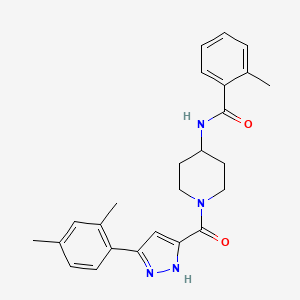

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

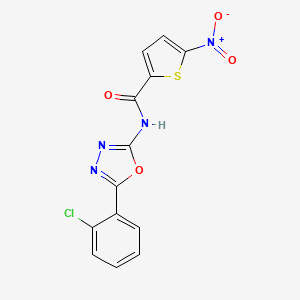

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)